molecular formula C15H17N3O4 B14591244 2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-nitrophenyl)amino]- CAS No. 61588-94-1

2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-nitrophenyl)amino]-

Katalognummer: B14591244
CAS-Nummer: 61588-94-1
Molekulargewicht: 303.31 g/mol
InChI-Schlüssel: GQPVIRUHRDYEQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Azaspiro[45]decane-1,3-dione, 2-[(4-nitrophenyl)amino]- is a complex organic compound characterized by its spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-nitrophenyl)amino]- typically involves multiple steps. One common method includes the reaction of 2-Azaspiro[4.5]decane-1,3-dione with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-nitrophenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amino-substituted compounds.

Wissenschaftliche Forschungsanwendungen

2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-nitrophenyl)amino]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-nitrophenyl)amino]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Azaspiro[4.5]decane-1,3-dione: A related compound with a similar spirocyclic structure but lacking the nitrophenyl group.

    1,3-Diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with different functional groups.

Uniqueness

2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-nitrophenyl)amino]- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.

Eigenschaften

CAS-Nummer

61588-94-1

Molekularformel

C15H17N3O4

Molekulargewicht

303.31 g/mol

IUPAC-Name

2-(4-nitroanilino)-2-azaspiro[4.5]decane-1,3-dione

InChI

InChI=1S/C15H17N3O4/c19-13-10-15(8-2-1-3-9-15)14(20)17(13)16-11-4-6-12(7-5-11)18(21)22/h4-7,16H,1-3,8-10H2

InChI-Schlüssel

GQPVIRUHRDYEQK-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)CC(=O)N(C2=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.